molecular formula C8H11BrN2O B14838024 4-Bromo-6-(tert-butoxy)pyrimidine

4-Bromo-6-(tert-butoxy)pyrimidine

Cat. No.: B14838024
M. Wt: 231.09 g/mol
InChI Key: JOBUMOYZHKBWIC-UHFFFAOYSA-N
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Description

4-Bromo-6-(tert-butoxy)pyrimidine is a brominated pyrimidine derivative featuring a tert-butoxy group at the 6-position and a bromine atom at the 4-position. This compound is structurally significant in medicinal and materials chemistry due to the tert-butoxy group’s steric bulk and electron-donating properties, which modulate reactivity and solubility. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). Synthesis methods for such compounds often involve halogenation or nucleophilic substitution, as highlighted in a patent describing improved preparation processes for pyrimidine derivatives with diverse alkoxy substituents, including tert-butoxy .

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

4-bromo-6-[(2-methylpropan-2-yl)oxy]pyrimidine

InChI

InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3

InChI Key

JOBUMOYZHKBWIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=NC=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(tert-butoxy)pyrimidine typically involves the bromination of a pyrimidine derivative. One common method is the bromination of 6-(tert-butoxy)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 4-Bromo-6-(tert-butoxy)pyrimidine may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(tert-butoxy)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyrimidine ring with an aryl group.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-Bromo-6-(tert-butoxy)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(tert-butoxy)pyrimidine depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and tert-butoxy group can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Bromo-6-(tert-butoxy)pyrimidine with key analogs, focusing on molecular properties, substituent effects, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties
4-Bromo-6-(tert-butoxy)pyrimidine C₈H₁₁BrN₂O 243.10 (estimated) 4-Br, 6-(tert-butoxy) Not explicitly listed High steric bulk; tert-butoxy enhances solubility in organic solvents.
4-Bromo-6-(1-phenylethyl)pyrimidine C₁₂H₁₁BrN₂ 263.13 4-Br, 6-(1-phenylethyl) 2090418-45-2 Discontinued; phenyl group increases lipophilicity but may reduce stability .
4-Bromo-6-(pyrimidin-2-yl)pyrimidine C₉H₆BrN₃ 236.07 4-Br, 6-(pyrimidin-2-yl) Not explicitly listed Pyrimidinyl group introduces additional nitrogen atoms, increasing polarity .
4-Amino-6-bromo-2-methylpyrimidine C₅H₆BrN₃ 188.02 4-Br, 6-NH₂, 2-CH₃ 1161763-15-0 Amino group enhances reactivity toward electrophiles; methyl group adds steric hindrance .
5-Bromo-4-tert-butyl-6-hydrazinopyrimidine C₈H₁₃BrN₄ 257.12 5-Br, 4-(tert-butyl), 6-NHNH₂ 3438-57-1 Hydrazino group enables further derivatization; tert-butyl at 4-position alters regiochemistry .

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